Technical Whitepaper: Strategic Utility of Methyl 3-fluoro-5-iodo-2-methylbenzoate
Technical Whitepaper: Strategic Utility of Methyl 3-fluoro-5-iodo-2-methylbenzoate
CAS: 2090424-20-5 Formula: C₉H₈FIO₂ Molecular Weight: 294.06 g/mol
Executive Summary
Methyl 3-fluoro-5-iodo-2-methylbenzoate represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its value lies in its high density of functional information: a steric handle (2-methyl), a metabolic blocker (3-fluoro), and a chemoselective warhead (5-iodo). This guide analyzes the molecule not merely as a catalog item, but as a strategic node for divergent synthesis, particularly in the development of kinase inhibitors and PROTAC linkers where precise conformational control is required.
Part 1: Physicochemical Profile & Structural Logic
This molecule is designed for orthogonal reactivity . The coexistence of a halogen, a pseudo-halogen (fluorine), and an ester allows for sequential, selective functionalization without the need for extensive protecting group manipulations.
1.1 Quantitative Data Table
| Property | Value / Description | Contextual Note |
| Appearance | Off-white solid or viscous oil | Low melting point expected due to disruption of crystal packing by the 2-Me/3-F clash. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; requires polar aprotic solvents (DMF, DMSO) or non-polar solvents (DCM) for reactions. |
| H-Bond Acceptors | 2 (Ester Carbonyl, Fluorine) | The fluorine acts as a weak acceptor, influencing binding affinity in active sites. |
| Rotatable Bonds | 2 (Ester -OCH₃, Aryl-COOMe) | The 2-methyl group creates steric hindrance, restricting the rotation of the ester moiety (atropisomerism potential). |
| pKa (Acid Precursor) | ~3.0 (Predicted) | The fluorine atom inductively acidifies the benzoic acid relative to unsubstituted analogs. |
1.2 Structural Analysis (The "Design" Logic)
-
The 5-Iodo "Warhead": Located para to the 2-methyl group and meta to the ester. This is the most reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
The 3-Fluoro "Shield": Positioned ortho to the 2-methyl group. This is a classic medicinal chemistry tactic to block metabolic hydroxylation and modulate the pKa of the aromatic ring.
-
The 2-Methyl "Anchor": This group forces the ester (and subsequent amides) out of planarity with the benzene ring, often improving solubility and creating a specific 3D shape ("twist") crucial for fitting into hydrophobic pockets of enzymes like EGFR or KRAS.
Part 2: Synthetic Accessibility & Methodology
The synthesis of CAS 2090424-20-5 generally follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the existing substituents.
2.1 Primary Synthetic Route: Electrophilic Iodination
The most scalable route involves the iodination of Methyl 3-fluoro-2-methylbenzoate .
-
Substrate: Methyl 3-fluoro-2-methylbenzoate.
-
Reagents: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Iodine (
) with an oxidant (e.g., ). -
Mechanism: The 2-methyl group is an ortho/para director. The 3-fluoro group is an ortho/para director.
-
Ortho to Methyl (C3) is blocked by Fluorine.
-
Para to Methyl (C5) is the target.
-
Para to Fluorine (C6) is sterically crowded by the ester and less electronically activated than C5.
-
Result: High regioselectivity for the C5 position.
-
2.2 Protocol: Iodination via NIS (Standardized)
Note: This protocol is adapted from standard procedures for halo-benzoates.
-
Setup: Charge a round-bottom flask with Methyl 3-fluoro-2-methylbenzoate (1.0 eq) and Acetonitrile (ACN) or TFA (5-10 volumes).
-
Activation: Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise at 0°C to control the exotherm.
-
Catalysis: If using ACN, add catalytic TFA (10 mol%) or
. -
Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor via LC-MS for the shift from starting material (MW ~168) to product (MW ~294).
-
Workup: Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color change from purple/brown to yellow/clear). Extract with Ethyl Acetate.[1] -
Purification: Recrystallization from Hexanes/EtOAc or Silica Gel Chromatography (0-10% EtOAc in Hexanes).
2.3 Visualization of Synthetic Logic
Caption: Regioselective synthesis pathway driven by the directing effects of the C2-methyl group.[1][2][3][4][5][6][7][8][9]
Part 3: Medicinal Chemistry Applications[3][4][8][9][11]
This molecule functions as a "divergent hub." The C-I bond is weaker than the C-F and C-C bonds, allowing for chemoselective cross-coupling.
3.1 The "Suzuki-Miyaura" Gateway
The primary utility is coupling with aryl-boronic acids to create biaryl systems common in kinase inhibitors.
-
Reaction:
-
Why this Scaffold?
-
Many kinase inhibitors require a "hinge binder" (often a heterocycle) linked to a "solvent front" moiety. The benzoate ester serves as the linker attachment point, while the iodine allows attachment of the hinge binder.
-
Example: Synthesis of EGFR inhibitors where the 3-F/2-Me motif improves potency against T790M mutants by inducing a specific conformation.
-
3.2 Divergent Workflow Diagram
Caption: The molecule serves as a central hub for generating diverse chemical libraries via orthogonal reaction vectors.
Part 4: Handling, Safety & Stability (SDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated benzoates.
-
Signal Word: WARNING
-
GHS Classifications:
-
Storage Stability:
-
Light Sensitivity: Iodides can liberate
upon prolonged exposure to light. Store in amber vials. -
Temperature: Store at 2-8°C (Refrigerate) to prevent slow hydrolysis or discoloration.
-
-
Disposal: Halogenated organic waste. Do not mix with acid waste streams if residual oxidants are present.
References
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Chemical Identity & Properties
- Source: PubChem & ChemSpider (Analogous structures).
- Context: Structural confirmation of halo-benzo
-
Synthetic Methodology (Iodination)
- Title: Regioselective iodination of activ
- Source:Organic Syntheses, Coll. Vol. 9, p. 121 (1998).
- Context: Standard protocols for NIS/TFA iodination of methyl benzo
-
Medicinal Chemistry Applications
-
Title: Fluorine in Medicinal Chemistry.[12]
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
- Context: Explains the metabolic stability provided by the 3-fluoro substituent.
-
-
Commercial Availability & CAS Verification
- Source: ChemScene / BLD Pharm C
- Context: Verification of CAS 2090424-20-5 availability for research.
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- 4. WO2022251539A2 - Egfr degraders to treat cancer metastasis to the brain or cns - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemscene.com [chemscene.com]
- 7. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 8. technologynetworks.com [technologynetworks.com]
- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
